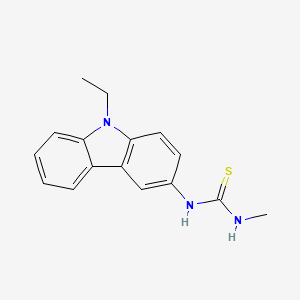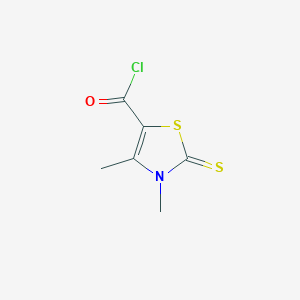
3-Amino-4-(aminomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, characterized by the presence of amino groups at the 3 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(aminomethyl)benzamide typically involves the acylation of 4-aminomethylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amino groups in different chemical environments can lead to the formation of by-products .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using a continuous flow microreactor system. This method allows for precise control over reaction parameters, leading to higher yields and selectivity. The use of microreactors also facilitates the determination of intrinsic reaction kinetics, which can be used to further optimize the process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Amino-4-(aminomethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(aminomethyl)benzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 3-Amino-4-methylbenzamide
- 4-(aminomethyl)benzamide
- 3-Amino-4-methoxybenzamide
Comparison: 3-Amino-4-(aminomethyl)benzamide is unique due to the presence of two amino groups at specific positions on the benzene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Amino-4-methylbenzamide lacks the additional amino group, which can significantly alter its reactivity and applications .
Properties
CAS No. |
404029-16-9 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-4-(aminomethyl)benzamide |
InChI |
InChI=1S/C8H11N3O/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4,9-10H2,(H2,11,12) |
InChI Key |
GUAMYOVAFGKFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



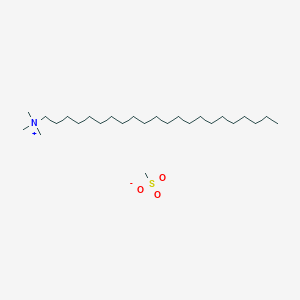
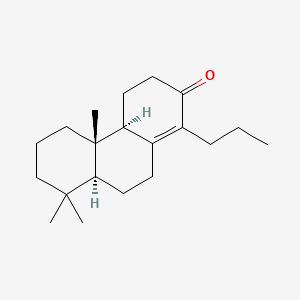
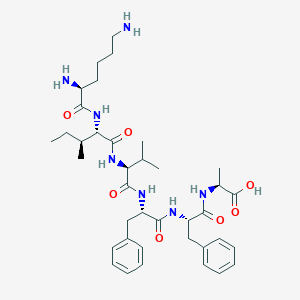
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
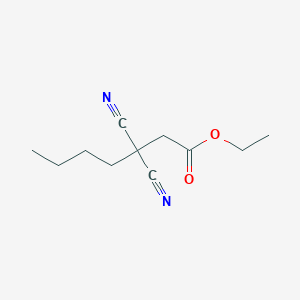
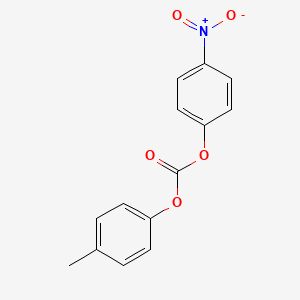
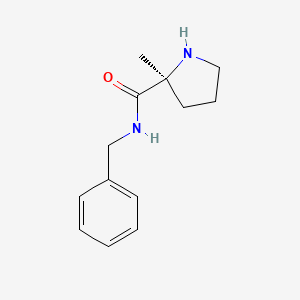

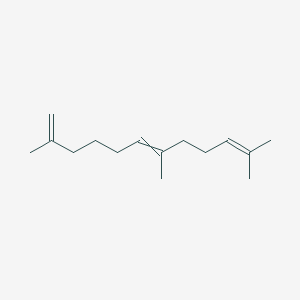
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
